

An In-Depth Technical Guide to MT-477: A Novel Anti-Cancer Agent

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For Researchers, Scientists, and Drug Development Professionals

Abstract

MT-477 is a novel synthetic compound identified as a potent inhibitor of Protein Kinase C (PKC) and Aurora Kinase A (AURKA), demonstrating significant anti-tumor activity in preclinical studies. With the CAS number 328069-91-6, this thiopyrano[2,3-c]quinoline derivative has been shown to suppress critical cell signaling pathways involved in cancer cell proliferation, survival, and apoptosis. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to MT-477, intended to serve as a valuable resource for researchers in the field of oncology and drug development.

Chemical Data and Properties

MT-477 is a complex heterocyclic molecule with a thiopyrano[2,3-c]quinoline core. Its chemical and physical properties are summarized in the table below.



Property	Value
CAS Number	328069-91-6
Molecular Formula	C31H30N2O12S3
Molecular Weight	718.77 g/mol
IUPAC Name	Due to the complexity of the molecule, a definitive IUPAC name is not readily available in public databases. The structure is characterized as a substituted thiopyrano[2,3-c]quinoline.
SMILES	O=C(OC)C1=C(SC2=C(C3=C(C(OC)=CC=C3) N(C2(C)C)C(CN4C(CCC4=O)=O)=O)C15SC(C(OC)=O)=C(S5)C(OC)=O)C(OC)=O

A 2D chemical structure diagram of MT-477 is presented below:

compound 2D Chemical Structure of MT-477

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2D Chemical Structure of MT-477

Synthesis

The synthesis of the thiopyrano[2,3-c]quinoline core of MT-477 generally involves a multi-step reaction sequence. While the specific synthesis protocol for MT-477 has not been detailed in the primary literature, related thiopyrano[2,3-b]quinolines are synthesized via cascade reactions involving 2-mercapto-quinoline-3-carbaldehydes and various active methylene compounds. These reactions often utilize a base catalyst and proceed through a Michael addition followed by an intramolecular cyclization. The synthesis of the specific, highly substituted MT-477 molecule would likely involve a more complex, multi-step synthetic route.

Mechanism of Action and Signaling Pathways



MT-477 exerts its anti-cancer effects through the inhibition of multiple key signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of Protein Kinase C (PKC)

MT-477 was initially identified as a potent inhibitor of Protein Kinase C (PKC), particularly the PKC-alpha isoform. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, and its dysregulation is often implicated in cancer. By inhibiting PKC, MT-477 disrupts downstream signaling cascades that promote cell proliferation and survival.

Suppression of the Ras-ERK Signaling Pathway

Preclinical studies have demonstrated that MT-477 effectively suppresses the Ras-ERK signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. MT-477 has been shown to decrease the levels of activated Ras (Ras-GTP) and the phosphorylation of downstream effectors ERK1/2 and Elk-1.[1]



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MT-477 Inhibition of the Ras-ERK Signaling Pathway

Inhibition of Aurora Kinase A (AURKA) and Induction of NRF-2 Signaling

Further research has revealed that MT-477 also functions as an inhibitor of Aurora Kinase A (AURKA). AURKA is a key regulator of mitosis, and its overexpression is common in many cancers, correlating with poor prognosis. Inhibition of AURKA by MT-477 leads to defects in cell division and can induce apoptosis.



Interestingly, MT-477 treatment has also been shown to strongly induce the NRF-2 signaling pathway. The NRF-2 pathway is the primary regulator of the cellular antioxidant response and plays a complex role in cancer, with both tumor-suppressive and tumor-promoting functions depending on the context.

Experimental Data In Vitro Anti-proliferative Activity

MT-477 has demonstrated potent anti-proliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC_{50}) are summarized in the table below.[1]

Cell Line	Cancer Type	IC ₅₀ (μΜ)
MCF-7	Breast Cancer	18
U87	Glioblastoma	51
H226	Lung Cancer	13
LNCaP	Prostate Cancer	33
A549	Lung Cancer	20
A431	Skin Cancer	49

In Vivo Anti-tumor Activity

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of MT-477.[1]

Xenograft Model	Treatment	Tumor Growth Inhibition
A431 (Skin Cancer)	1 mg/kg, i.p.	24.5% decrease in tumor volume by the third week
H226 (Lung Cancer)	1 mg/kg, i.p.	43.6% inhibition of tumor growth
MiaPaCa-2 (Pancreatic Cancer)	100 μg/kg, i.p.	49.5% inhibitory effect



Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following provides an overview of the methodologies employed in the key studies of MT-477.

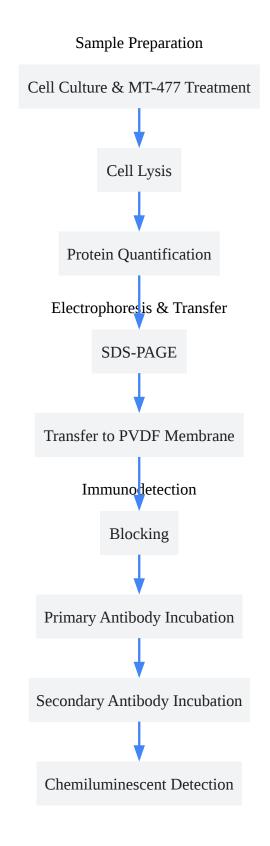
Cell Culture and Proliferation Assays

Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For proliferation assays, cells were seeded in 96-well plates and treated with varying concentrations of MT-477. Cell viability was typically assessed after 72 hours using an MTT or similar colorimetric assay.

Western Blot Analysis

To investigate the effect of MT-477 on signaling pathways, western blotting was performed. Cells were treated with MT-477 for various time points, and cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., Ras, ERK1/2, Elk-1).





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General Workflow for Western Blot Analysis



In Vivo Xenograft Studies

Animal studies were conducted in accordance with institutional guidelines. Typically, immunodeficient mice were subcutaneously injected with human cancer cells. Once tumors reached a palpable size, mice were randomized into control and treatment groups. MT-477 was administered via intraperitoneal (i.p.) injection at specified doses and schedules. Tumor volume was measured regularly to assess treatment efficacy.

Conclusion

MT-477 is a promising preclinical anti-cancer agent with a multi-targeted mechanism of action. Its ability to inhibit both PKC and AURKA, as well as suppress the critical Ras-ERK signaling pathway, provides a strong rationale for its further development. The in vitro and in vivo data presented in this guide highlight its potential as a therapeutic for a range of solid tumors. Further research is warranted to elucidate its detailed pharmacokinetic and pharmacodynamic properties and to explore its efficacy in combination with other anti-cancer therapies.

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References

- 1. Nuclear receptors and pathogenesis of pancreatic cancer PMC [pmc.ncbi.nlm.nih.gov]
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